molecular formula C16H12N4O B10996441 N-(1H-benzimidazol-6-yl)-1H-indole-5-carboxamide

N-(1H-benzimidazol-6-yl)-1H-indole-5-carboxamide

Cat. No.: B10996441
M. Wt: 276.29 g/mol
InChI Key: SQCPAZVURVLVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features both benzodiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the benzodiazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE typically require reagents like acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(1,2-Dimethyl-1H-1,3-benzodiazol-6-yl)ethan-1-one: This compound shares the benzodiazole moiety but differs in its overall structure and properties.

    1H-1,3-Benzodiazol-6-yl acetate: Another related compound with a benzodiazole core, but with different functional groups.

The uniqueness of N-(1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of benzodiazole and indole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C16H12N4O/c21-16(11-1-3-13-10(7-11)5-6-17-13)20-12-2-4-14-15(8-12)19-9-18-14/h1-9,17H,(H,18,19)(H,20,21)

InChI Key

SQCPAZVURVLVQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.